molecular formula C17H17ClFNOS B6540912 2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide CAS No. 1058208-72-2

2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide

Cat. No.: B6540912
CAS No.: 1058208-72-2
M. Wt: 337.8 g/mol
InChI Key: UHLRZDWNZPNXLP-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a benzamide derivative characterized by a unique substitution pattern. The benzamide core is substituted with chlorine (at position 2) and fluorine (at position 4) on the aromatic ring, while the amide nitrogen is linked to a cyclopentylmethyl group bearing a thiophen-2-yl substituent.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNOS/c18-14-10-12(19)5-6-13(14)16(21)20-11-17(7-1-2-8-17)15-4-3-9-22-15/h3-6,9-10H,1-2,7-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLRZDWNZPNXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Benzamide Derivatives

The compound shares structural motifs with several benzamide analogs documented in . Below is a comparative analysis:

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituents on Benzamide Core Side Chain Features Key Structural Differences
2-Chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide 2-Cl, 4-F Cyclopentylmethyl + thiophen-2-yl Unique thiophene-cyclopentyl hybrid
N-Ethyl benzamide None Ethyl group Simpler alkyl side chain; no halogens
N-(4-Bromophenyl)-4-trifluoromethyl benzamide 4-CF₃ 4-Bromophenyl attachment Bromine and trifluoromethyl substitutions
Ethyl-N-(4-chlorophenyl)-carbamate N/A (carbamate structure) 4-Chlorophenyl + ethyl carbamate Carbamate backbone instead of benzamide
Key Observations:

Halogenation Patterns : The target compound’s 2-Cl, 4-F substitution distinguishes it from analogs like N-(4-bromophenyl)-4-trifluoromethyl benzamide, which features a bulkier CF₃ group .

Side Chain Complexity : The cyclopentyl-thiophene hybrid side chain introduces steric bulk and π-electron richness absent in simpler derivatives (e.g., N-ethyl benzamide). This could enhance binding affinity in hydrophobic pockets or modulate metabolic stability .

Crystallographic and Validation Insights

While direct crystallographic data for the target compound are unavailable, and highlight methodologies relevant to its analysis:

  • SHELX Software : Widely used for small-molecule refinement (e.g., SHELXL) and structure validation. The compound’s complex substituents may require advanced refinement techniques to resolve disorder in the cyclopentyl-thiophene moiety .
  • Structure Validation : Tools like PLATON (referenced in ) are critical for verifying geometric parameters, especially for halogenated aromatics and strained cyclopentyl groups. Validation would ensure the absence of overfitting in electron density maps .

Biological Activity

2-Chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide (CAS Number: 1058208-72-2) is an organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a chloro and fluoro substituent on the benzamide structure, alongside a thiophene-cyclopentyl moiety, which may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H17_{17}ClFNOS, with a molecular weight of 337.8 g/mol. The structure is characterized by the following key features:

PropertyValue
Molecular FormulaC17_{17}H17_{17}ClFNOS
Molecular Weight337.8 g/mol
CAS Number1058208-72-2

The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors. The presence of the thiophene ring suggests potential interactions with protein targets involved in signaling pathways, while the fluorine and chlorine atoms may enhance lipophilicity and binding affinity.

Proposed Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes related to disease pathways.
  • Receptor Modulation : It could modulate the activity of receptors involved in cellular signaling, potentially affecting pathways like apoptosis or inflammation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving downregulation of anti-apoptotic proteins and activation of pro-apoptotic factors.

Anti-inflammatory Effects

Thiophene-based compounds have been reported to possess anti-inflammatory properties. These effects are often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The specific compound under consideration may similarly exert these effects, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that compounds structurally related to this compound can significantly reduce cell viability and induce apoptosis at micromolar concentrations.
    Cell LineConcentration (µM)Effect
    T24T (Bladder)60Induction of apoptosis
    HCT116 (Colon)50Cell cycle arrest
  • Animal Models : In vivo studies have shown that administration of similar compounds can lead to reduced tumor growth in xenograft models, indicating their potential as therapeutic agents.

Research Findings

Recent literature highlights the promising biological activities associated with thiophene derivatives:

  • Anticancer Activity : A study found that thiophene derivatives can inhibit tumor growth by targeting specific signaling pathways, including PI3K/Akt and MAPK/ERK pathways.
  • Neuroprotective Effects : Other research indicates potential neuroprotective effects, suggesting applications in neurodegenerative diseases.

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